Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-piperazin-1-ylpyridine-3-carboxylate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.2ClH/c1-16-11(15)9-3-2-4-13-10(9)14-7-5-12-6-8-14;;/h2-4,12H,5-8H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGUACSNOPNKRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)N2CCNCC2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671793 |

Source

|

| Record name | Methyl 2-(piperazin-1-yl)pyridine-3-carboxylate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185317-00-3 |

Source

|

| Record name | Methyl 2-(piperazin-1-yl)pyridine-3-carboxylate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride, a valuable building block in medicinal chemistry. The primary synthetic pathway involves a nucleophilic aromatic substitution (SNAr) reaction between Methyl 2-chloronicotinate and piperazine. This document details the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization. Due to the limited availability of publicly accessible experimental data for the final compound, predicted nuclear magnetic resonance (NMR) spectra are provided for characterization purposes. This guide is intended to be a practical resource for chemists in research and development.

Introduction

This compound (CAS No. 1185317-00-3) is a heterocyclic compound that incorporates a pyridine ring, a piperazine moiety, and a methyl ester functional group.[1] This unique combination of structural features makes it a versatile intermediate in the synthesis of a wide range of biologically active molecules and a subject of interest in drug discovery programs. The piperazine scaffold is a common feature in many approved drugs, valued for its ability to modulate pharmacokinetic and pharmacodynamic properties. The pyridine ring, a bioisostere of a phenyl ring, offers a site for hydrogen bonding and can influence the overall electronic and steric properties of a molecule.

The synthesis of this compound hinges on the principles of nucleophilic aromatic substitution (SNAr), a fundamental reaction in organic chemistry for the formation of carbon-heteroatom bonds on aromatic rings.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially scalable route to Methyl 2-(piperazin-1-yl)nicotinate is the reaction of Methyl 2-chloronicotinate with piperazine. This reaction is a classic example of a nucleophilic aromatic substitution.

Reaction Scheme:

Caption: Overall synthesis of Methyl 2-(piperazin-1-yl)nicotinate.

Mechanistic Insights

The SNAr mechanism proceeds through a two-step addition-elimination sequence.

-

Nucleophilic Attack: The piperazine, acting as the nucleophile, attacks the carbon atom of the pyridine ring that is bonded to the chlorine atom. This attack is facilitated by the electron-withdrawing nature of the adjacent ester group and the nitrogen atom within the pyridine ring, which polarize the C-Cl bond and make the carbon atom more electrophilic. This step forms a resonance-stabilized intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, which is a good leaving group.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. In this synthesis, an excess of piperazine itself can act as the base.

Experimental Protocol

This protocol is a generalized procedure based on established methods for similar nucleophilic aromatic substitution reactions involving piperazine. Researchers should optimize the conditions for their specific laboratory setup.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| Methyl 2-chloronicotinate | C₇H₆ClNO₂ | 171.58 | 40134-18-7 |

| Piperazine | C₄H₁₀N₂ | 86.14 | 110-85-0 |

| Toluene | C₇H₈ | 92.14 | 108-88-3 |

| Hydrochloric acid (in isopropanol) | HCl | 36.46 | 7647-01-0 |

| Isopropanol | C₃H₈O | 60.10 | 67-63-0 |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 |

Step-by-Step Procedure

Step 1: Synthesis of Methyl 2-(piperazin-1-yl)nicotinate

-

To a stirred solution of piperazine (4.0 equivalents) in a suitable solvent such as toluene, add Methyl 2-chloronicotinate (1.0 equivalent) portion-wise at room temperature.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Cool the reaction mixture to room temperature and filter to remove the piperazine hydrochloride salt that has precipitated.

-

Concentrate the filtrate under reduced pressure to obtain the crude Methyl 2-(piperazin-1-yl)nicotinate.

Step 2: Purification

-

The crude product can be purified by vacuum distillation or by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol.

Step 3: Formation of the Dihydrochloride Salt

-

Dissolve the purified Methyl 2-(piperazin-1-yl)nicotinate in a minimal amount of isopropanol.

-

To this solution, add a solution of hydrochloric acid in isopropanol (2.2 equivalents) dropwise with stirring.

-

The dihydrochloride salt will precipitate out of the solution. The precipitation can be aided by the addition of diethyl ether.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Caption: Experimental workflow for the synthesis of this compound.

Characterization

Due to the absence of publicly available experimental spectra for this compound, the following are predicted NMR data based on the analysis of its constituent parts and similar molecules.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | dd | 1H | Pyridine-H6 |

| ~7.90 | dd | 1H | Pyridine-H4 |

| ~7.10 | dd | 1H | Pyridine-H5 |

| ~3.80 | s | 3H | -OCH₃ |

| ~3.50 | t | 4H | Piperazine-H (adjacent to pyridine) |

| ~3.20 | t | 4H | Piperazine-H (distant from pyridine) |

| ~10.0 (broad) | s | 2H | -NH₂⁺- (of dihydrochloride) |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | C=O (ester) |

| ~158.0 | Pyridine-C2 |

| ~150.0 | Pyridine-C6 |

| ~138.0 | Pyridine-C4 |

| ~120.0 | Pyridine-C5 |

| ~118.0 | Pyridine-C3 |

| ~52.0 | -OCH₃ |

| ~48.0 | Piperazine-C (adjacent to pyridine) |

| ~43.0 | Piperazine-C (distant from pyridine) |

Note: These are predicted values and should be confirmed by experimental data.

Safety and Handling

-

Methyl 2-chloronicotinate: Is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Piperazine: Can cause skin and respiratory irritation. Work in a well-ventilated fume hood.

-

Toluene: Is a flammable liquid and can be harmful if inhaled or absorbed through the skin.

-

Hydrochloric acid: Is corrosive and should be handled with extreme care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound is a straightforward process based on the well-established nucleophilic aromatic substitution reaction. This guide provides a solid foundation for its preparation in a laboratory setting. While a general protocol is provided, optimization of reaction conditions and purification methods may be necessary to achieve high yields and purity. The characterization of the final product should be confirmed with experimental analytical data.

References

-

ChemWhat. 2-Piperazin-1-yl-nicotinic acid Methyl ester dihydrochloride, 98+%. Available at: [Link]

- Google Patents. KR20120054642A - Synthesis of a neurostimulative piperazine.

-

Veeprho. Methyl Nicotinate Impurities and Related Compound. Available at: [Link]

Sources

An In-depth Technical Guide to Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride

CAS Number: 1185317-00-3 Molecular Formula: C₁₁H₁₇Cl₂N₃O₂ Molecular Weight: 294.18 g/mol [1]

This guide provides a comprehensive technical overview of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride, a heterocyclic compound of significant interest to researchers and drug development professionals. As a key building block, its unique structural features—a pyridine ring, a piperazine moiety, and a methyl ester—offer versatile opportunities for chemical modification and exploration of biological activity. This document delves into its chemical properties, a validated synthesis protocol, analytical characterization, and potential applications in medicinal chemistry.

Physicochemical Properties and Structural Elucidation

This compound is typically supplied as a solid, with a purity of 98% or higher. The dihydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for various experimental settings.

| Property | Value | Source(s) |

| CAS Number | 1185317-00-3 | [2] |

| Molecular Formula | C₁₁H₁₇Cl₂N₃O₂ | [1] |

| Molecular Weight | 294.18 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Purity | ≥98% | |

| Storage | Inert atmosphere, room temperature | [2] |

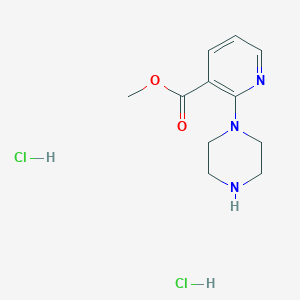

The structure, depicted below, features a nicotinic acid backbone, a versatile scaffold in drug design, substituted at the 2-position with a piperazine ring. Piperazine and its derivatives are prevalent in pharmaceuticals due to their favorable pharmacokinetic properties and ability to serve as a linker to other functional groups.[4][5]

Caption: Chemical structure of Methyl 2-(piperazin-1-yl)nicotinate.

Synthesis Pathway and Experimental Protocol

The synthesis of Methyl 2-(piperazin-1-yl)nicotinate typically proceeds via a nucleophilic aromatic substitution (SₙAr) reaction. This well-established reaction class is a cornerstone of medicinal chemistry for the construction of carbon-nitrogen bonds on aromatic and heteroaromatic rings.[6][7]

Synthesis Workflow

The logical flow for the synthesis involves the reaction of a suitable starting material, Methyl 2-chloronicotinate, with piperazine. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the adjacent nitrogen atom and the ester group.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Piperazine (2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (2.0 eq)

-

Diethyl ether

-

Hydrochloric acid (2M in diethyl ether)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: To a solution of Methyl 2-chloronicotinate in anhydrous DMF, add piperazine and triethylamine.

-

Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free base in a minimal amount of methanol and add a solution of 2M HCl in diethyl ether dropwise with stirring.

-

Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Analytical Characterization

A robust analytical characterization is crucial to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The expected ¹H NMR spectrum would show characteristic signals for the pyridine ring protons, the piperazine methylene protons, and the methyl ester protons. The integration of these signals should correspond to the number of protons in the structure. The ¹³C NMR spectrum would show distinct peaks for each carbon atom in the molecule.[10][11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reversed-phase C18 column with a gradient elution of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA) or formic acid is a common method for analyzing such compounds.[3][12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection capabilities of MS, providing both purity information and mass confirmation in a single analysis.[12]

| Analytical Technique | Purpose | Expected Outcome |

| ¹H NMR | Structural confirmation | Signals corresponding to aromatic protons (pyridine ring), aliphatic protons (piperazine ring), and a singlet for the methyl ester protons. |

| ¹³C NMR | Structural confirmation | Peaks for all 11 unique carbon atoms in the molecule, including those of the pyridine ring, piperazine ring, and the ester carbonyl and methyl groups. |

| HRMS | Molecular formula confirmation | An exact mass measurement corresponding to the molecular formula C₁₁H₁₅N₃O₂ (for the free base). |

| HPLC | Purity determination | A single major peak indicating a high degree of purity (typically >98%). |

| LC-MS | Purity and identity confirmation | A major peak in the chromatogram with a corresponding mass spectrum showing the expected molecular ion peak. |

Applications in Research and Drug Development

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs.[5] Its presence suggests that this compound can serve as a valuable intermediate for the synthesis of novel therapeutic agents.

Potential Therapeutic Areas

-

Oncology: Piperazine derivatives are found in numerous kinase inhibitors used in cancer therapy.[13] The piperazine ring often serves as a key pharmacophoric element that interacts with the target protein.

-

Neuroscience: The piperazine scaffold is also common in drugs targeting the central nervous system (CNS), including antidepressants and antipsychotics.[14]

-

Metabolic Diseases: Certain piperazine-containing molecules have been investigated as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV) for the treatment of diabetes.[15]

-

Infectious Diseases: The structural versatility of piperazine derivatives has led to their exploration as potential antibacterial and antifungal agents.[16]

Role as a Chemical Building Block

The primary utility of this compound lies in its potential as a versatile building block. The secondary amine of the piperazine ring provides a reactive handle for further functionalization through reactions such as:

-

Alkylation

-

Acylation

-

Sulfonylation

-

Reductive amination

These reactions allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program. The nicotinic acid core itself is known to have various pharmacological effects, and its derivatives are of continued interest in pharmaceutical research.[17][18]

Safety and Handling

Based on available safety data sheets for similar compounds, this compound should be handled with care. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical entity for researchers in the pharmaceutical sciences. Its straightforward synthesis, combined with the proven importance of the piperazine and nicotinic acid scaffolds in drug design, makes it an attractive starting point for the development of new and innovative therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a resource for its effective utilization in the laboratory.

References

-

Lombardo, L. J., et al. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. AWS. Retrieved from [Link]

-

Brabander, J. K., et al. (2018). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. PMC. Retrieved from [Link]

-

ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2022). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. Retrieved from [Link]

-

Yilmaz, F., & Can, N. Ö. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(7-8), 617-623. Retrieved from [Link]

- Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.

-

Thomas, J. B., et al. (2012). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC. Retrieved from [Link]

-

Um, I. H., & Buncel, E. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. Retrieved from [Link]

-

Geronikaki, A., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. Retrieved from [Link]

-

Al-Qawasmeh, R. A., et al. (2019). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed. Retrieved from [Link]

-

Wang, Y., et al. (2020). (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS and its application to the chiral metabolite analysis of (R)-1-aminoindan in saliva. PubMed. Retrieved from [Link]

-

Salerno, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-chloronicotinate. Retrieved from [Link]

-

Williams, R. M., & Tantillo, D. J. (2018). Concerted Nucleophilic Aromatic Substitutions. PMC. Retrieved from [Link]

-

MDPI. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Retrieved from [Link]

-

Xie, H., et al. (2012). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. PMC. Retrieved from [Link]

-

University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. UFDC Image Array 2. Retrieved from [Link]

-

Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. Retrieved from [Link]

-

ChemWhat. (n.d.). 2-Piperazin-1-yl-nicotinic acid Methyl ester dihydrochloride, 98+% C11H17Cl2N3O2, MW: 294.18 CAS#: 1185317-00-3. Retrieved from [Link]

-

American Chemical Society. (2024). Targeting Metabolic and pH Regulatory Pathways in Cancer via Dual Inhibition of Nicotinamide Phosphoribosyltransferase and Carbonic Anhydrases IX and XII. Retrieved from [Link]

-

Liu, Q., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. MIT Open Access Articles. Retrieved from [Link]

-

Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]

-

Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: an old drug with a promising future. PMC. Retrieved from [Link]

-

Van der Aar, E. M., et al. (2017). Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. PubMed. Retrieved from [Link]

-

De Rycker, M., et al. (2018). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2018). Structure elucidation and complete assignment of H and C NMR data of Piperine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperazine, 2-methyl-. NIST WebBook. Retrieved from [Link]

-

ACS Publications. (2024). Targeting Metabolic and pH Regulatory Pathways in Cancer via Dual Inhibition of Nicotinamide Phosphoribosyltransferase and Carbonic Anhydrases IX and XII. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chlorotriazines. Retrieved from [Link]

-

Macor, J. E., et al. (2001). Substituted 2-(R)-methyl piperazines as muscarinic M(2) selective ligands. PubMed. Retrieved from [Link]

-

ResearchGate. (2006). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). Retrieved from [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. dspace.mit.edu [dspace.mit.edu]

- 14. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-(piperazin-1-yl)nicotinate Dihydrochloride

Introduction

Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride is a heterocyclic organic compound featuring a pyridine ring substituted with a methyl ester and a piperazine moiety. As a dihydrochloride salt, its chemical behavior, particularly its solubility and stability, is significantly influenced by the protonation of the basic nitrogen centers in the piperazine ring. This compound belongs to a class of structures that are of significant interest in medicinal chemistry and drug development, where the piperazine and nicotinate scaffolds are common pharmacophores.

This technical guide provides a comprehensive physicochemical profile of this compound (CAS No: 1185317-00-3).[1][2] Given the limited availability of direct experimental data in peer-reviewed literature, this document establishes a predictive profile based on the known properties of its constituent functional groups—methyl nicotinate and piperazine—and their respective hydrochloride salts. Furthermore, this guide furnishes detailed, industry-standard experimental protocols for the empirical determination of its core properties, offering a robust framework for researchers and drug development professionals.

Core Molecular and Physical Properties

The fundamental identity of a compound is established by its molecular formula, weight, and structure. These core attributes dictate its macroscopic physical properties.

| Property | Value | Source(s) |

| CAS Number | 1185317-00-3 | [1][2] |

| Molecular Formula | C₁₁H₁₇Cl₂N₃O₂ | [1][2] |

| Molecular Weight | 294.18 g/mol | [1][2] |

| Synonyms | 2-Piperazin-1-yl-nicotinic acid methyl ester dihydrochloride; 2-(1-Piperazinyl)-3-pyridinecarboxylic acid methyl ester hydrochloride | [2] |

| Physical Form | Solid | [1] |

Predicted Physicochemical Characteristics

The following properties are inferred from the analysis of structurally related compounds. Empirical verification using the protocols outlined in Section 3 is essential for confirming these predictions.

| Property | Predicted Value / Characteristic | Rationale |

| Appearance | White to off-white crystalline powder | Piperazine dihydrochloride appears as white to cream-colored needles or powder.[3] This appearance is typical for hydrochloride salts of organic amines. |

| Melting Point | High, with decomposition (>200 °C) | The parent compound, methyl nicotinate, has a low melting point (38-43 °C).[4] However, the formation of a dihydrochloride salt with piperazine, which itself melts at over 300 °C as a dihydrochloride salt, is expected to dramatically increase the melting point due to the formation of a stable ionic lattice.[3] |

| Solubility | Highly soluble in water; Soluble in polar protic solvents (e.g., methanol); Soluble in DMSO. | The two hydrochloride moieties render the molecule highly polar and ionic, promoting strong interactions with polar solvents like water. Methyl nicotinate is also water-soluble.[4][5] |

| Hygroscopicity | Likely hygroscopic | Piperazine and its salts are known to be hygroscopic.[6] This property is common for highly water-soluble salts and requires storage in a desiccated environment. |

Chemical Profile: Reactivity and Stability

The chemical stability of this compound is paramount for its handling, formulation, and storage. Its degradation is primarily dictated by the reactivity of the ester and piperazine functional groups.

Key Degradation Pathways

Understanding potential degradation pathways is critical for developing stability-indicating analytical methods and defining appropriate storage conditions.

Caption: Predicted degradation pathways for the title compound.

-

Hydrolytic Degradation : The methyl ester group is the most probable site of hydrolytic instability. This reaction can be catalyzed by both acid and base, leading to the formation of 2-(piperazin-1-yl)nicotinic acid and methanol. A study on methyl nicotinate in aqueous solution showed it hydrolyzes at a rate of approximately 0.5% per year at 4°C, a process that is expected to be accelerated at higher temperatures or extreme pH values.[7]

-

Oxidative Degradation : The nitrogen atoms within the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxide impurities.[8] This pathway is typically induced by exposure to oxidizing agents or atmospheric oxygen, often accelerated by light or metal ions.

-

Photostability : Piperazine itself is noted to be light-sensitive.[6] Therefore, photolytic degradation is a potential concern. Exposure to UV or visible light could provide the energy to initiate oxidative processes or other radical-based degradation pathways.

Storage and Handling Recommendations

Based on the inferred chemical properties, the following storage and handling procedures are recommended:

-

Storage : The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6] To mitigate hygroscopicity and potential hydrolysis, storage under an inert atmosphere (e.g., argon or nitrogen) with a desiccant is advisable. Protection from light is crucial to prevent photolytic degradation.[6]

-

Handling : Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9] Handling should occur in a chemical fume hood to avoid inhalation of the powder. As piperazine derivatives can cause skin burns and sensitization, direct contact should be avoided.[6]

Analytical Characterization Protocols

Empirical verification of the compound's identity, purity, and stability requires robust analytical methods. The following protocols are designed as self-validating systems for comprehensive characterization.

Identity and Purity by High-Performance Liquid Chromatography (HPLC-UV)

Expertise & Rationale: HPLC is the industry-standard technique for quantifying the purity of non-volatile organic compounds.[10] A reversed-phase method is chosen due to the compound's polarity. The inclusion of a buffer in the mobile phase is critical to control the ionization state of the piperazine nitrogens, ensuring a consistent retention time and sharp peak shape. UV detection is highly effective due to the strong absorbance of the nicotinic acid chromophore.

Caption: General workflow for HPLC-UV purity analysis.

Step-by-Step Protocol:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Causality: TFA acts as an ion-pairing agent, improving peak shape for the basic amine compound on a C18 column.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 265 nm (A typical λmax for the nicotinic acid chromophore).

-

Injection Volume: 10 µL.

-

Gradient: Start with 5% B, hold for 2 min, ramp to 95% B over 10 min, hold for 3 min, then return to initial conditions and equilibrate.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the prepared sample.

-

Integrate all peaks in the resulting chromatogram.

-

Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

-

Structural Elucidation by NMR Spectroscopy

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural confirmation. A ¹H NMR spectrum provides information on the number of different types of protons, their connectivity, and their chemical environment.

Step-by-Step Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent.

-

Solvent Choice: Deuterated water (D₂O) is an excellent choice due to the high solubility of the dihydrochloride salt. Alternatively, DMSO-d₆ can be used, which has the advantage of not exchanging with the N-H protons of the piperazine ring, allowing them to be observed.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Acquire a ¹³C NMR spectrum to confirm the number of unique carbon atoms.

-

-

Expected ¹H NMR Signals (in D₂O):

-

Aromatic Protons (Pyridine Ring): 3 protons, likely in the range of δ 7.5-8.5 ppm, showing characteristic doublet and triplet splitting patterns.

-

Piperazine Protons: 8 protons, appearing as complex multiplets in the δ 3.0-4.0 ppm region.

-

Methyl Protons (Ester): A sharp singlet integrating to 3 protons, likely around δ 3.9 ppm.

-

Molecular Weight Verification by Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides definitive confirmation of the molecular weight. Electrospray Ionization (ESI) is the ideal technique for this compound as it is a pre-formed salt that is highly soluble and polar, allowing for gentle ionization directly from solution.

Step-by-Step Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~10 µg/mL) in a 50:50 mixture of acetonitrile and water.

-

-

Instrumentation:

-

Use a mass spectrometer equipped with an ESI source.

-

-

Data Acquisition:

-

Operate the ESI source in positive ion mode .

-

Causality: In solution, the compound exists as a protonated cation. Positive mode detection will readily identify this species.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

-

-

Data Interpretation:

-

The primary ion observed should correspond to the protonated free base [M+H]⁺.

-

Calculated Monoisotopic Mass of Free Base (C₁₁H₁₅N₃O₂): 221.1164 g/mol .

-

Expected m/z: 222.1242 [M+H]⁺.

-

References

-

ChemWhat. 2-Piperazin-1-yl-nicotinic acid Methyl ester dihydrochloride, 98+%. [Link]

-

Martin, K. L., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes. [Link]

-

PubChem. Methyl Nicotinate. National Institutes of Health. [Link]

-

Wikipedia. Methyl nicotinate. [Link]

-

PubChem. Piperazine Dihydrochloride. National Institutes of Health. [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. chemwhat.com [chemwhat.com]

- 3. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl nicotinate - Wikipedia [en.wikipedia.org]

- 6. mmbio.byu.edu [mmbio.byu.edu]

- 7. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. biosynth.com [biosynth.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride

Abstract

Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride is a synthetic compound featuring a piperazine moiety linked to a methyl nicotinate scaffold. While direct pharmacological data for this specific molecule is not extensively available in public literature, its structural components suggest a potential for a multi-target mechanism of action, primarily centered on the central nervous system (CNS) and local vascular effects. This technical guide synthesizes information from related compounds to propose a hypothesized mechanism of action for this compound. We will explore the well-documented pharmacology of piperazine derivatives and methyl nicotinate to build a scientifically grounded hypothesis. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of novel piperazine-containing compounds.

Introduction: Deconstructing the Molecule

The structure of this compound combines two key pharmacophores: the piperazine ring and the methyl nicotinate moiety. This unique combination suggests a potential for synergistic or additive pharmacological effects.

-

The Piperazine Moiety: The piperazine ring is a ubiquitous scaffold in medicinal chemistry, known for its presence in a wide array of CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[1][2] Its basic nitrogen atoms allow for favorable pharmacokinetic properties and interactions with various biological targets.[3]

-

The Methyl Nicotinate Moiety: Methyl nicotinate, an ester of nicotinic acid (niacin), is a well-known topical vasodilator.[4] Its primary action is to induce localized cutaneous vasodilation, leading to increased blood flow.[4]

This guide will first delve into the established mechanisms of these two components and then propose a unified hypothesis for the action of the complete molecule.

The Piperazine Core: A Gateway to the Central Nervous System

The piperazine nucleus is a privileged structure in neuropharmacology, with its derivatives exhibiting a broad spectrum of activities. The central hypothesis for the piperazine component of this compound is its ability to modulate monoaminergic neurotransmitter systems.

Interaction with Serotonin (5-HT) Receptors

Many piperazine derivatives act as ligands for various serotonin receptor subtypes.[5] For instance, compounds with a phenylpiperazine structure have been shown to have high affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors.[5][6] Agonism or antagonism at these receptors can lead to antidepressant and anxiolytic effects.

Dopamine (D2) Receptor Antagonism

A significant number of antipsychotic drugs feature a piperazine ring that contributes to their dopamine D2 receptor antagonist activity. This action is crucial for mitigating the positive symptoms of schizophrenia.

GABAergic Modulation

The parent compound, piperazine, exerts its anthelmintic effect by acting as a GABA receptor agonist in parasites, leading to paralysis.[7] While the selectivity for invertebrate GABA receptors is high, the potential for interaction with human GABA receptors, particularly in the CNS, cannot be entirely dismissed for its derivatives.

The Methyl Nicotinate Moiety: A Vasodilatory Effector

The pharmacological action of methyl nicotinate is primarily localized to the site of application and is characterized by vasodilation.

Prostaglandin-Mediated Vasodilation

The prevailing mechanism for methyl nicotinate-induced vasodilation is the release of prostaglandins, particularly prostaglandin D2 (PGD2).[8][9] PGD2 acts on vascular smooth muscle cells, leading to relaxation and an increase in local blood flow, which manifests as cutaneous erythema (redness).[8][9]

Involvement of Sensory Nerves

Studies have also suggested the involvement of local sensory nerves in the vasodilatory response to methyl nicotinate.[10] This indicates a potential neurovascular component to its mechanism of action.

A Unified Hypothesis for the Mechanism of Action of this compound

Based on the individual activities of its constituent moieties, we propose a dual-action mechanism for this compound:

It is hypothesized that this compound acts as a CNS-active agent, likely modulating serotonergic and/or dopaminergic pathways via its piperazine core, while simultaneously possessing the potential for localized vasodilation through the prostaglandin-releasing action of its methyl nicotinate component.

The specific profile (e.g., agonist vs. antagonist activity at various receptors) would depend on the overall three-dimensional structure of the molecule and its binding affinities. The presence of the nicotinate moiety might also influence the molecule's ability to cross the blood-brain barrier.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are necessary.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound for a panel of CNS receptors.

Protocol:

-

Preparation of Cell Membranes: Obtain cell lines stably expressing human recombinant receptors of interest (e.g., 5-HT1A, 5-HT2A, D2, GABA-A). Prepare membrane fractions by homogenization and centrifugation.

-

Radioligand Binding Assay:

-

Incubate the cell membranes with a specific radioligand for the receptor of interest (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]Spiperone for D2).

-

Add increasing concentrations of this compound to compete with the radioligand.

-

After incubation, separate bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using liquid scintillation counting.

-

-

Data Analysis: Calculate the Ki (inhibition constant) values from the IC50 (half-maximal inhibitory concentration) values using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified target receptors.

Protocol (Example for a G-protein coupled receptor):

-

Cell Culture: Use cells expressing the receptor of interest that are also engineered to respond to receptor activation with a measurable signal (e.g., changes in intracellular calcium or cAMP levels).

-

Agonist Mode: Apply increasing concentrations of this compound to the cells and measure the functional response.

-

Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound before stimulating them with a known agonist for the receptor. Measure the inhibition of the agonist-induced response.

-

Data Analysis: Generate dose-response curves and calculate EC50 (half-maximal effective concentration) for agonist activity or IC50 for antagonist activity.

Ex Vivo Vasodilation Assay

Objective: To assess the direct vasodilatory effect of the compound on isolated blood vessels.

Protocol:

-

Tissue Preparation: Isolate arterial rings (e.g., from rat aorta) and mount them in an organ bath containing physiological salt solution.

-

Experimental Procedure:

-

Pre-contract the arterial rings with a vasoconstrictor (e.g., phenylephrine).

-

Add increasing cumulative concentrations of this compound to the bath.

-

To investigate the mechanism, pre-treat some rings with inhibitors of prostaglandin synthesis (e.g., indomethacin) or nitric oxide synthase (e.g., L-NAME) before adding the test compound.

-

-

Data Recording and Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-contraction and plot concentration-response curves.

Visualizing the Hypothesized Pathways

Signaling Pathway Diagram

Caption: Hypothesized dual mechanism of action.

Experimental Workflow Diagram

Caption: Workflow for mechanistic elucidation.

Quantitative Data Summary

As no direct experimental data for this compound is publicly available, the following table presents hypothetical data based on the expected outcomes of the proposed experiments.

| Assay | Target/System | Predicted Outcome Metric | Hypothetical Value Range |

| Receptor Binding Assay | 5-HT1A Receptor | Ki | 10 - 500 nM |

| D2 Receptor | Ki | 50 - 1000 nM | |

| Functional Assay (Antagonist) | 5-HT1A Receptor | IC50 | 50 - 750 nM |

| Vasodilation Assay | Rat Aortic Rings | EC50 | 1 - 50 µM |

Conclusion and Future Directions

The dual-action hypothesis presented in this guide provides a solid framework for initiating the pharmacological investigation of this compound. The proposed experimental workflows are designed to systematically test this hypothesis and elucidate the compound's precise mechanism of action. Future research should focus on conducting these experiments to generate empirical data. Furthermore, in vivo studies in relevant animal models will be crucial to understand the compound's overall physiological effects, pharmacokinetics, and potential therapeutic applications. The unique combination of a CNS-active piperazine core with a vasodilatory methyl nicotinate moiety makes this compound an intriguing candidate for further drug discovery and development efforts.

References

- Narendar, P., Parthiban, J., Anbalagan, N., Gunasekaran, V., & Leonard, J. T. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Biological & Pharmaceutical Bulletin, 26(2), 182-187.

- Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025). PMC.

- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (2025). Semantic Scholar.

- Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)

- Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. (2025). Malaria World.

- Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms. (2019). Skin Research and Technology.

- Methyl nicotinate:Mechanism, Uses and Toxicity. (2025). ChemicalBook.

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV

- Synthetic analogues of nicotine. IX. synthesis and biological testing of some piperazine derivatives in regard to nicotine-like activity and anthelmintic effects. (1980). PubMed.

- Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). PubMed.

- Methyl Nicotinate | C7H7NO2 | CID 7151. (n.d.). PubChem.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential. (n.d.). PMC.

- What is the mechanism of Piperazine? (2024).

- Inside-out neuropharmacology of nicotinic drugs. (2015). PubMed.

- Novel choline analog 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol produces sympathoinhibition, hypotension, and antihypertensive effects. (2019). PubMed.

- Preparation of piperazine derivatives as 5-HT7 receptor antagonists. (2008). PubMed.

- Methyl Nicotinate: Uses, Dosage, Side-effects & More. (n.d.). Drug Today Medical Times.

- Methyl-piperazino derivatives with analgesic activity. (1984).

- Design, Synthesis, and Pharmacological Evaluation of Piperazine Hydrazide Derivatives as Potential CNS-Active Antidepressants: MAO-A Inhibition and In Silico Docking Studies on Protein 2BXR and N1 Neuraminidase (PDB 2HU4) for Alzheimer's Disease. (2025). Cuestiones de Fisioterapia.

- Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (n.d.). NIH.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed.

- The Science Behind CNS Drugs: The Role of Piperazine Deriv

- PIPERAZINE DERIVATIVE AND DRUG CONTAINING THE SAME. (n.d.).

- 2-(Piperazin-1-yl)phenol | 1011-17-2 | FP155502. (n.d.). Biosynth.

- 38029-97-9|2-(4-Methylpiperazin-1-yl)nicotinic acid. (n.d.). BLDpharm.

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv

Sources

- 1. US2985654A - Piperazino derivatives and methods for their manufacture - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 4. US3580914A - Derivatives of n-methylpiperazine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Structural Analogs of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride

This guide provides a comprehensive technical exploration of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride and its structural analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this important chemical scaffold. We will explore the causal reasoning behind experimental designs and provide detailed, actionable protocols.

Introduction: The Significance of the 2-(Piperazin-1-yl)nicotinate Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1] Its unique properties, such as the presence of two nitrogen atoms, offer a combination of structural rigidity, a large polar surface area, and the capacity for hydrogen bond donation and acceptance.[2] These characteristics often lead to improved aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of drug candidates.[2]

When integrated with a nicotinic acid ester moiety, as in Methyl 2-(piperazin-1-yl)nicotinate, the resulting scaffold presents a versatile platform for developing novel therapeutics. Nicotinic acid and its derivatives are known to exhibit a wide range of biological effects, including antioxidant, anticancer, and anti-inflammatory properties.[3] The combination of these two pharmacophores opens avenues for targeting a diverse array of biological targets, from central nervous system (CNS) receptors to enzymes involved in metabolic and proliferative diseases.[4][5]

This guide will first detail the synthesis of the core molecule, this compound, and then expand to the design, synthesis, and biological evaluation of its structural analogs.

Part 1: Synthesis of the Core Scaffold: this compound

The synthesis of Methyl 2-(piperazin-1-yl)nicotinate is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is particularly effective for pyridines activated by an electron-withdrawing group, where a nucleophile displaces a leaving group on the aromatic ring.[6]

Synthetic Workflow

The overall synthetic strategy involves the reaction of a suitable piperazine nucleophile with an activated pyridine electrophile, followed by conversion to the dihydrochloride salt.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous 2-(piperazin-1-yl)nicotinic acid derivatives and general principles of SNAr reactions on pyridines.

Step 1: Nucleophilic Aromatic Substitution

-

Objective: To synthesize the free base, Methyl 2-(piperazin-1-yl)nicotinate.

-

Materials:

-

Methyl 2-chloronicotinate

-

Piperazine (anhydrous)

-

Dioxane (anhydrous)

-

Triethylamine (optional, as a base)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-chloronicotinate (1.0 eq) in anhydrous dioxane.

-

Add an excess of anhydrous piperazine (e.g., 3-5 eq) to the solution. The excess piperazine also acts as a base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like triethylamine (1.1 eq) can be used.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any precipitated piperazine hydrochloride.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to yield Methyl 2-(piperazin-1-yl)nicotinate as a free base.

-

Step 2: Dihydrochloride Salt Formation

-

Objective: To convert the free base to its stable and more soluble dihydrochloride salt.

-

Materials:

-

Methyl 2-(piperazin-1-yl)nicotinate (free base)

-

Hydrochloric acid (solution in diethyl ether or isopropanol)

-

Diethyl ether or isopropanol (anhydrous)

-

-

Procedure:

-

Dissolve the purified Methyl 2-(piperazin-1-yl)nicotinate free base in a minimal amount of anhydrous diethyl ether or isopropanol.

-

While stirring, slowly add a solution of hydrochloric acid (2.2 eq) in diethyl ether or isopropanol dropwise.

-

A precipitate will form upon addition of the acidic solution. Continue stirring for 30 minutes at room temperature to ensure complete salt formation.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether.

-

Dry the product under vacuum to yield this compound as a stable solid.

-

Part 2: Structural Analogs and Structure-Activity Relationships (SAR)

The 2-(piperazin-1-yl)nicotinate scaffold offers multiple points for chemical modification to explore the structure-activity relationships and optimize for specific biological targets. The primary points of modification are the N4 position of the piperazine ring and substitutions on the pyridine ring.

Caption: Key modification points on the core scaffold for SAR studies.

N4-Substituted Piperazine Analogs

Substitution at the N4 position of the piperazine ring is a common strategy to modulate the pharmacological activity of piperazine-containing compounds.[7] The nature of the substituent can influence receptor affinity, selectivity, and pharmacokinetic properties.

-

Aryl and Heteroaryl Substituents: The introduction of aryl or heteroaryl groups at the N4 position can lead to potent ligands for various CNS receptors, particularly serotonin (5-HT) and dopamine receptors.[8] For example, the presence of a 2-methoxyphenyl group is a common feature in many 5-HT1A receptor ligands.[9]

-

Alkyl and Aralkyl Substituents: Alkyl or aralkyl groups can be introduced to probe specific hydrophobic pockets within a target binding site. The length and branching of the alkyl chain can significantly impact potency and selectivity.[10]

-

Amide and Ester Moieties: Incorporating amide or ester functionalities can introduce additional hydrogen bonding capabilities and modulate the overall polarity of the molecule.

Synthesis of N4-Substituted Analogs:

These analogs are typically synthesized by reacting Methyl 2-chloronicotinate with the corresponding N-monosubstituted piperazine.

Table 1: Representative N4-Substituted Analogs and their Potential Biological Relevance

| R2 Substituent (at N4) | Potential Biological Target/Activity | Rationale for Modification |

| 2-Methoxyphenyl | 5-HT1A Receptor | Common pharmacophore for high 5-HT1A affinity.[9] |

| Pyrimidin-2-yl | 5-HT1A/GABAergic Systems | Bioisosteric replacement for the phenyl ring, potentially altering selectivity.[10] |

| Benzyl | Dopamine/Serotonin Receptors | Introduces a hydrophobic moiety to interact with specific receptor subpockets. |

| 3-cyanophenyl | Kinase Inhibitor | Potential for interaction with the hinge region of protein kinases. |

Pyridine Ring Analogs

Modifications to the pyridine ring can alter the electronic properties of the scaffold and influence its interaction with biological targets.

-

Substitution at the 4, 5, and 6-positions: Introducing electron-donating or electron-withdrawing groups at these positions can fine-tune the pKa of the pyridine nitrogen and the reactivity of the molecule.

-

Bioisosteric Replacement: The pyridine ring can be replaced with other heteroaromatic systems, such as pyrimidine or pyrazine, to explore the impact on biological activity.

Part 3: Potential Therapeutic Applications and Biological Targets

The 2-(piperazin-1-yl)nicotinate scaffold and its analogs are promising candidates for a variety of therapeutic applications, largely driven by the well-documented activities of piperazine-containing compounds.

Central Nervous System (CNS) Disorders

A significant number of CNS-active drugs contain an arylpiperazine moiety.[11] The structural similarity of Methyl 2-(piperazin-1-yl)nicotinate analogs to known serotonergic and dopaminergic ligands suggests their potential in treating conditions such as:

-

Depression and Anxiety: Many arylpiperazine derivatives exhibit high affinity for the 5-HT1A receptor, a key target in the treatment of anxiety and depression.[4]

-

Schizophrenia: Atypical antipsychotics often feature a piperazine core that interacts with both dopamine D2 and serotonin 5-HT2A receptors.[12]

Oncology

The piperazine scaffold is present in several approved anticancer drugs.[13] Derivatives of nicotinic acid have also shown promise as anticancer agents.[3] The combination of these two moieties could lead to novel compounds with activity against various cancer cell lines. Potential mechanisms include the inhibition of protein kinases or interference with cell signaling pathways.

Infectious Diseases

Piperazine derivatives have been investigated for their antimicrobial and antifungal activities.[6] The ability to readily modify the scaffold allows for the optimization of activity against specific pathogens.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. Its straightforward synthesis allows for the generation of diverse chemical libraries for high-throughput screening. The key to unlocking the full potential of this scaffold lies in the systematic exploration of its structural analogs and a thorough investigation of their structure-activity relationships against a panel of biological targets.

Future research should focus on:

-

Elucidation of Specific Molecular Targets: While the general biological activities of piperazine and nicotinic acid derivatives are known, identifying the specific molecular targets of this particular scaffold is crucial for rational drug design.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Promising in vitro candidates should be advanced to in vivo studies to assess their efficacy, safety, and pharmacokinetic properties.

-

Exploration of Novel Substituents: The synthesis and evaluation of analogs with novel and diverse substituents at the N4 position and on the pyridine ring will continue to be a fruitful area of investigation.

By leveraging the principles of medicinal chemistry and a systematic approach to analog design and biological evaluation, the 2-(piperazin-1-yl)nicotinate scaffold holds significant promise for the development of the next generation of therapeutics.

References

-

Sukalovic, V., et al. (2013). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Bioorganic & Medicinal Chemistry Letters, 23(15), 4437-4442. Available from: [Link]

-

Volk, B., et al. (2007). Structure-activity relationships of purine-2,6-dione derivatives as dual 5-HT1A and 5-HT7 receptor ligands. Journal of Medicinal Chemistry, 50(10), 2543-2546. Available from: [Link]

-

In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. (2023). Scientific Reports, 13(1), 12345. Available from: [Link]

-

Synthesis, computational studies and preliminary pharmacological evaluation of 2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics. (2011). European Journal of Medicinal Chemistry, 46(9), 4753-4759. Available from: [Link]

-

Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (2017). Iranian Journal of Pharmaceutical Research, 16(1), 215-226. Available from: [Link]

-

Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (2019). Medicinal Chemistry Research, 28(10), 1647-1658. Available from: [Link]

-

Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). Archiv der Pharmazie, 353(11), e2000208. Available from: [Link]

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). Molecules, 27(15), 4987. Available from: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). Molecules, 29(1), 1. Available from: [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2018). Molecules, 23(11), 2901. Available from: [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). Naturalista Campano, 28(1), 2587-2601. Available from: [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2021). Molecules, 26(16), 4994. Available from: [Link]

-

Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. (2019). Fundamental & Clinical Pharmacology, 33(3), 284-295. Available from: [Link]

-

Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. (2000). Il Farmaco, 55(11-12), 717-723. Available from: [Link]

-

Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Current Organic Chemistry, 28(10), 834-854. Available from: [Link]

-

Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione. (2006). Pharmacological Reports, 58(1), 107-114. Available from: [Link]

Sources

- 1. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 5. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

- 6. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperazine synthesis [organic-chemistry.org]

- 8. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]

- 9. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 10. Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Secure Verification [cherry.chem.bg.ac.rs]

- 12. Synthesis, computational studies and preliminary pharmacological evaluation of 2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride molecular structure and weight

An In-Depth Technical Guide to Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride

Introduction

This compound is a heterocyclic compound featuring a pyridine ring, a piperazine moiety, and a methyl ester group. As a piperazine derivative, it belongs to a class of compounds of significant interest in medicinal chemistry and drug development due to the versatile pharmacological activities associated with the piperazine scaffold.[1][2] This guide provides a comprehensive overview of the molecular structure, weight, and key analytical methodologies for the characterization of this compound, tailored for researchers, scientists, and professionals in drug development.

Part 1: Core Molecular Attributes

A fundamental understanding of a compound's physical and chemical properties begins with its structure and molecular weight.

Molecular Structure

The structure of this compound consists of a methyl nicotinate core where the piperazine ring is attached at the 2-position of the pyridine ring. The dihydrochloride form indicates that the two basic nitrogen atoms of the piperazine ring are protonated, each associated with a chloride ion.

Physicochemical Properties

The key identifiers and properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C11H17Cl2N3O2 | [3] |

| Molecular Weight | 294.18 g/mol | [3][4] |

| CAS Number | 1185317-00-3 | [3] |

| Synonyms | 2-(1-Piperazinyl)-3-pyridinecarboxylic acid methyl ester hydrochloride | [3] |

Part 2: Structural Elucidation and Characterization

The definitive identification and purity assessment of a synthesized compound like this compound relies on a combination of spectroscopic techniques.

Rationale for Spectroscopic Analysis

Spectroscopic analysis is indispensable for the structural characterization of novel compounds.[5] Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular framework and mass, respectively.[6][7] This multi-faceted approach is crucial for verifying the identity and purity of the target molecule, which is a foundational step in any drug discovery pipeline.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insight: NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For this compound, NMR would confirm the presence and connectivity of the pyridine, piperazine, and methyl ester groups.[5]

Experimental Protocol: ¹H and ¹³C NMR Analysis [5]

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O, in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard like tetramethylsilane (TMS) for referencing the chemical shifts (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Mass Spectrometry (MS)

Expert Insight: Mass spectrometry is a key analytical technique for determining the molecular weight of a compound with high accuracy.[5][6] It also provides structural information through the analysis of fragmentation patterns.[9][10] For this compound, MS would be used to confirm the expected molecular mass.

Experimental Protocol: GC-MS Analysis [5]

While the dihydrochloride salt itself is not volatile, a derivatized form of the free base could be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: Neutralize the dihydrochloride salt to its free base form. Dissolve the free base in a volatile solvent like methanol or acetonitrile.

-

GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., DB-5MS). The injector temperature should be set to ensure efficient vaporization (e.g., 250°C).

-

MS Detection: The eluting compounds from the GC column are introduced into the mass spectrometer, which is set to scan a relevant mass-to-charge (m/z) range.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound.

Caption: Workflow for Synthesis and Characterization.

Part 3: Synthesis and Application Context

Synthesis Overview

Piperazine derivatives are often synthesized through nucleophilic substitution reactions. A plausible route for the parent compound, Methyl 2-(piperazin-1-yl)nicotinate, could involve the reaction of Methyl 2-chloronicotinate with piperazine.[11] The dihydrochloride salt would then be formed by treating the free base with hydrochloric acid.

Relevance in Drug Discovery

The piperazine ring is a common scaffold in many approved drugs due to its favorable physicochemical properties, which can improve the pharmacokinetic profile of a drug candidate.[1] These properties include enhancing aqueous solubility and bioavailability.[1] Piperazine derivatives have been investigated for a wide range of therapeutic applications, including as antihistamines, anti-inflammatory agents, and anticancer agents.[8][12] The presence of the two nitrogen atoms in the piperazine ring allows for modifications that can fine-tune the biological activity and selectivity of the molecule.[2]

Conclusion

This compound is a compound with a molecular structure that makes it an interesting candidate for further investigation in drug discovery. This guide has outlined its core molecular attributes and provided a framework for its analytical characterization using standard spectroscopic techniques. The methodologies described herein are fundamental to ensuring the structural integrity and purity of such compounds, which is a prerequisite for any subsequent biological evaluation.

References

- Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Benchchem.

- 2-Piperazin-1-yl-nicotinic acid Methyl ester dihydrochloride, 98+% C11H17Cl2N3O2, MW: 294.18 CAS#: 1185317-00-3. ChemWhat.

- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Ovid.

- Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. PubMed.

- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed.

- Mass spectra and major fragmentation patterns of piperazine designer... ResearchGate.

- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed.

- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. NIH.

- Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Institute of Justice.

- 1185317-00-3|this compound. BLD Pharm.

- SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- Methyl 2-chloronicotinate. PubChem.

Sources

- 1. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 1185317-00-3|this compound|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ovid.com [ovid.com]

- 7. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 12. ijpsr.com [ijpsr.com]

Unlocking the Therapeutic Potential of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride: A Technical Guide for Preclinical Investigation

Foreword: Charting a Course for a Novel Scaffold

Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride emerges as a compelling, yet largely unexplored, chemical entity at the intersection of two pharmacologically rich scaffolds: nicotinic acid and piperazine. While direct biological data for this specific molecule remains nascent, its structural components offer a fertile ground for hypothesizing a range of therapeutic applications. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive roadmap for the preclinical investigation of this promising compound. We will delve into the scientific rationale for its potential activities, propose detailed experimental protocols, and outline a logical progression for its evaluation, moving from in vitro characterization to in vivo validation.

Deconstructing the Molecule: A Foundation for Hypothesis-Driven Research

The therapeutic potential of this compound can be inferred from the well-documented activities of its constituent moieties.

-